molecular formula C14H13ClN2 B3022126 5-Chloro-2-(2,3-dihydro-1H-indol-1-YL)aniline CAS No. 937606-11-6

5-Chloro-2-(2,3-dihydro-1H-indol-1-YL)aniline

Cat. No. B3022126
CAS RN: 937606-11-6
M. Wt: 244.72 g/mol
InChI Key: NGAJNOKCIHYKPL-UHFFFAOYSA-N
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Description

“5-Chloro-2-(2,3-dihydro-1H-indol-1-YL)aniline” is a compound that contains an indole nucleus . Indole is a significant heterocyclic system in natural products and drugs . It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . The indole nucleus has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it helpful in developing new useful derivatives .


Synthesis Analysis

Indole derivatives have been synthesized by researchers due to their broad-spectrum biological activities . The indole nucleus is added to medicinal compounds that are biologically active . Various natural compounds contain indole as a parent nucleus, for example, tryptophan . Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .

Future Directions

Indole derivatives have an immeasurable potential to be explored for newer therapeutic possibilities . They have diverse biological activities, which has created interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name

5-chloro-2-(2,3-dihydroindol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAJNOKCIHYKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(2,3-dihydro-1H-indol-1-YL)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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